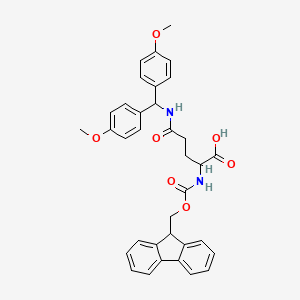
N-Fmoc-N5-(bis(4-methoxyphenyl)methyl)-D-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Gln(Dod)-OH: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is protected by a 4,4’-dimethoxybenzhydryl (Dod) group. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions during the assembly of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Dod)-OH typically involves the protection of the amino and carboxyl groups of glutamine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Dod group is introduced using 4,4’-dimethoxybenzhydryl chloride in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of Fmoc-Gln(Dod)-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Gln(Dod)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Dod group can be removed using acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Dod removal.
Coupling: HBTU, DIC, and bases like DIPEA or NMM.
Major Products Formed:
Deprotected Glutamine: Removal of the Fmoc and Dod groups yields free glutamine.
Peptides: Coupling reactions with other amino acids yield peptides with specific sequences.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Gln(Dod)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences .
Biology: In biological research, Fmoc-Gln(Dod)-OH is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays .
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-Gln(Dod)-OH can be used as therapeutic agents for various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, Fmoc-Gln(Dod)-OH is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mecanismo De Acción
Mechanism: The primary mechanism of action of Fmoc-Gln(Dod)-OH involves its role in peptide synthesis. The Fmoc group protects the amino group of glutamine, preventing unwanted side reactions during peptide bond formation. The Dod group protects the side chain, ensuring the integrity of the glutamine residue during synthesis .
Molecular Targets and Pathways: Fmoc-Gln(Dod)-OH itself does not have direct molecular targets or pathways. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .
Comparación Con Compuestos Similares
Fmoc-Gln(Trt)-OH: Another protected form of glutamine, where the side chain is protected by a trityl (Trt) group.
Fmoc-Gln(Boc)-OH: A compound where the side chain is protected by a tert-butoxycarbonyl (Boc) group.
Uniqueness: Fmoc-Gln(Dod)-OH is unique due to the specific protection provided by the Dod group. This protection is more stable under certain conditions compared to other protecting groups like Trt or Boc, making it suitable for specific synthetic applications.
Propiedades
IUPAC Name |
5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATICJFEOIZOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
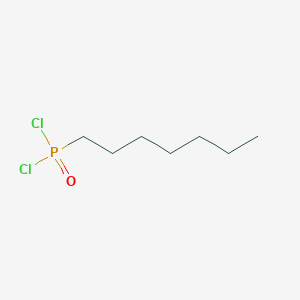
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B15285750.png)
![1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B15285752.png)
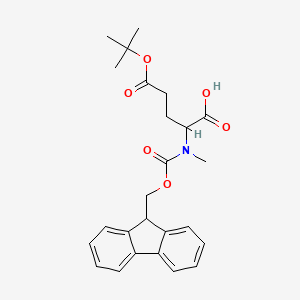
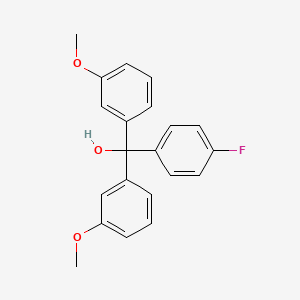
![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)
![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)
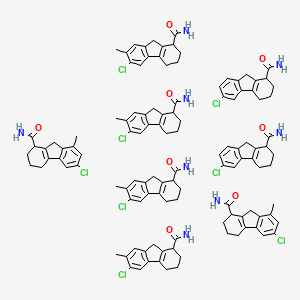
![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)
![3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6h-dibenzo[b,d]pyran](/img/structure/B15285830.png)
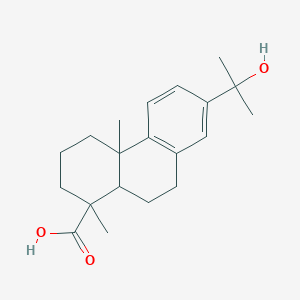
![Ethyl 5-(4-[1,1\'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate](/img/structure/B15285841.png)
